![molecular formula C12H24N2O B11892737 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11892737.png)
4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butyl-1-oxa-4,9-diazaspiro[55]undecane is a spirocyclic compound characterized by a unique structure that includes an oxygen and nitrogen atom within its spiro ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane typically involves the cyclization of appropriate precursors. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various receptors, such as sigma-1 and μ-opioid receptors.
Materials Science: The unique spirocyclic structure can be utilized in the design of novel materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active compounds.
Industrial Applications: Potential use in the synthesis of complex organic molecules and as intermediates in chemical manufacturing.
Mecanismo De Acción
The mechanism by which 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane exerts its effects involves its interaction with specific molecular targets. For instance, it can act as a ligand for sigma-1 and μ-opioid receptors, modulating their activity and influencing various physiological processes. The spirocyclic structure allows for a high degree of conformational flexibility, which can enhance binding affinity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate: A similar compound with a carboxylate group, used in similar applications.
1-Oxa-9-azaspiro[5.5]undecane derivatives: These compounds share the spirocyclic scaffold and are studied for their antituberculosis activity.
Uniqueness
4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane is unique due to its butyl group, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C12H24N2O |
|---|---|
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
4-butyl-1-oxa-4,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C12H24N2O/c1-2-3-8-14-9-10-15-12(11-14)4-6-13-7-5-12/h13H,2-11H2,1H3 |
Clave InChI |
VNESTBPAKXKYRF-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1CCOC2(C1)CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dioxo-1,3-diazaspiro[4.5]decane-7-carboxylic acid](/img/structure/B11892662.png)

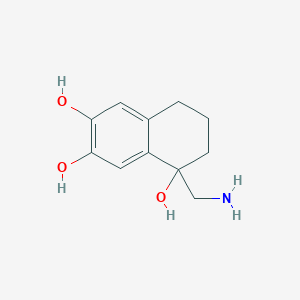
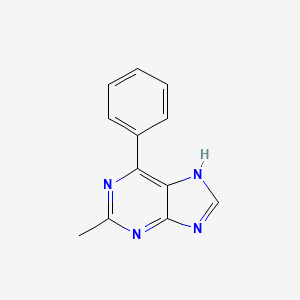
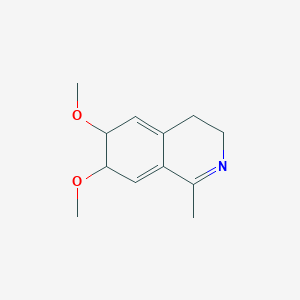
![1-benzyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11892698.png)

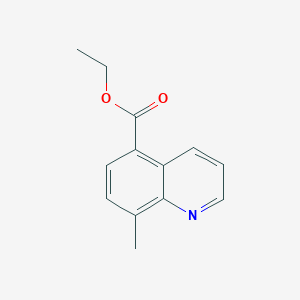
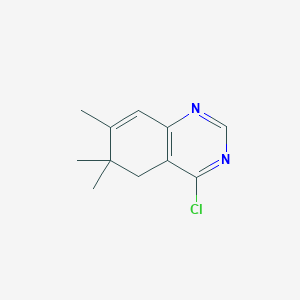
![6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B11892722.png)

![3-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11892731.png)


